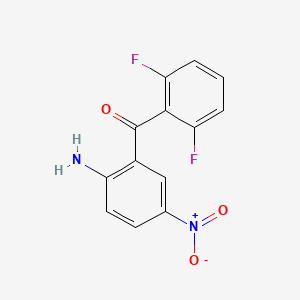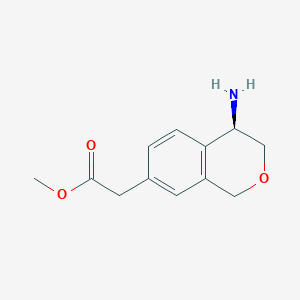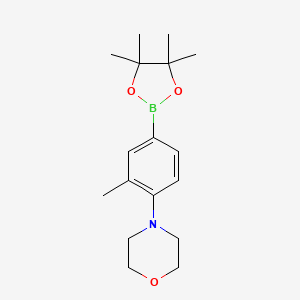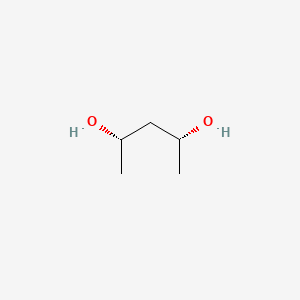
Sodium 4-sulfonothioatothiobutane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-sulfonothioatothiobutane-1-sulfonate is a chemical compound that belongs to the class of sulfonic acid salts. Sulfonic acid salts are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly interesting due to its unique structure and reactivity, which make it a valuable building block for the synthesis of various organosulfur compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-sulfonothioatothiobutane-1-sulfonate typically involves the reaction of a suitable sulfonate precursor with a sulfonating agent under controlled conditions. One common method involves the use of sodium sulfinate as a starting material, which undergoes sulfonylation reactions to form the desired product . The reaction conditions often include the use of catalysts such as tetrabutylammonium salts and solvents like acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced cross-coupling reactions. These methods are designed to achieve high yields and purity of the final product while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-sulfonothioatothiobutane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions often involve mild temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, thiols, sulfides, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Sodium 4-sulfonothioatothiobutane-1-sulfonate has a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: This compound is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 4-sulfonothioatothiobutane-1-sulfonate involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. The compound can act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Sodium 1-butanesulfonate: Used in the synthesis of high silicon content SAPO4-5 and as a mobile phase in chromatography.
Sodium 2,3-dimercaptopropane sulfonate (DMPS): An analogue of BAL, used in the treatment of heavy metal poisoning.
Uniqueness
Sodium 4-sulfonothioatothiobutane-1-sulfonate is unique due to its dual sulfonate groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the preparation of complex organosulfur compounds and in various industrial applications .
Eigenschaften
Molekularformel |
C4H8Na2O5S3 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
disodium;4-oxidosulfonothioylbutane-1-sulfonate |
InChI |
InChI=1S/C4H10O5S3.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
AHKGNRFPEYNWBW-UHFFFAOYSA-L |
Kanonische SMILES |
C(CCS(=O)(=S)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


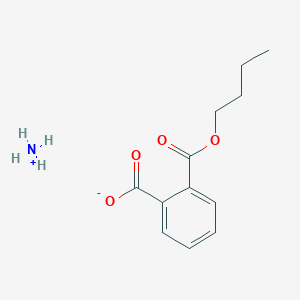
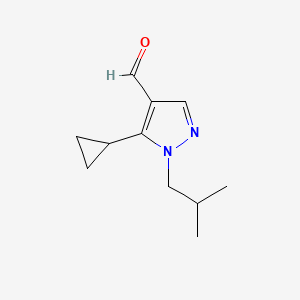
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
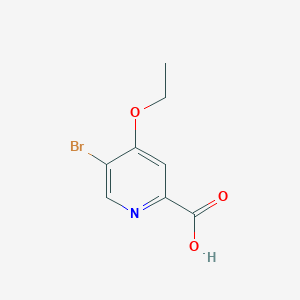
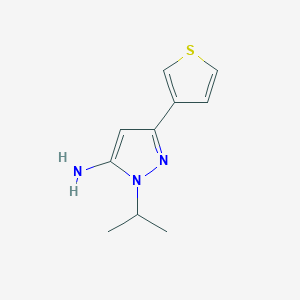
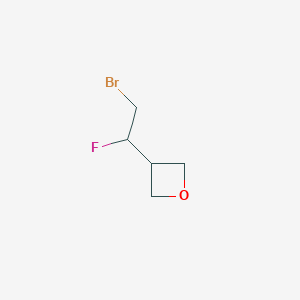
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
